molecular formula C5H9N3O2S B13123209 O-((5-Ethoxy-1,2,3-thiadiazol-4-yl)methyl)hydroxylamine

O-((5-Ethoxy-1,2,3-thiadiazol-4-yl)methyl)hydroxylamine

Cat. No.: B13123209
M. Wt: 175.21 g/mol
InChI Key: XIXJKYBPJPNUAP-UHFFFAOYSA-N
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Description

O-((5-Ethoxy-1,2,3-thiadiazol-4-yl)methyl)hydroxylamine: is a chemical compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of an ethoxy group and a hydroxylamine group attached to the thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of O-((5-Ethoxy-1,2,3-thiadiazol-4-yl)methyl)hydroxylamine typically involves the reaction of 5-ethoxy-1,2,3-thiadiazole with hydroxylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in the synthesis include ethyl iodide, thiourea, and hydroxylamine hydrochloride. The reaction is usually conducted in a solvent such as ethanol or methanol, and the temperature is maintained at around 50-60°C .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity. The use of continuous flow reactors and automated systems ensures efficient production. Quality control measures are implemented to monitor the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions: O-((5-Ethoxy-1,2,3-thiadiazol-4-yl)methyl)hydroxylamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: O-((5-Ethoxy-1,2,3-thiadiazol-4-yl)methyl)hydroxylamine is used as a building block in the synthesis of more complex molecules.

Biology: In biological research, this compound is studied for its potential antimicrobial and antifungal properties. It has shown activity against certain bacterial and fungal strains, making it a candidate for the development of new antimicrobial agents .

Medicine: The compound is investigated for its potential use in medicinal chemistry. It is explored as a lead compound for the development of drugs targeting specific enzymes or receptors involved in various diseases .

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and advanced materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and polymers .

Mechanism of Action

The mechanism of action of O-((5-Ethoxy-1,2,3-thiadiazol-4-yl)methyl)hydroxylamine involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites. This binding can interfere with the enzyme’s normal function, leading to the inhibition of specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

    O-((5-Chloro-1,2,3-thiadiazol-4-yl)methyl)hydroxylamine: This compound is similar in structure but contains a chlorine atom instead of an ethoxy group.

    O-((5-Methyl-1,2,3-thiadiazol-4-yl)methyl)hydroxylamine: This compound has a methyl group instead of an ethoxy group.

Uniqueness: O-((5-Ethoxy-1,2,3-thiadiazol-4-yl)methyl)hydroxylamine is unique due to the presence of the ethoxy group, which imparts specific chemical properties and reactivity. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C5H9N3O2S

Molecular Weight

175.21 g/mol

IUPAC Name

O-[(5-ethoxythiadiazol-4-yl)methyl]hydroxylamine

InChI

InChI=1S/C5H9N3O2S/c1-2-9-5-4(3-10-6)7-8-11-5/h2-3,6H2,1H3

InChI Key

XIXJKYBPJPNUAP-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(N=NS1)CON

Origin of Product

United States

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